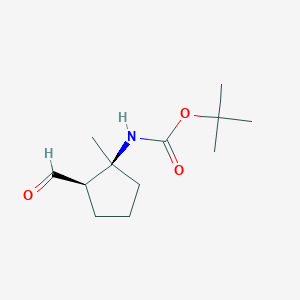![molecular formula C15H13NO3S2 B2469430 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide CAS No. 2320686-88-0](/img/structure/B2469430.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide” is a compound that falls under the category of furan carboxamides . Furan carboxamides are a class of compounds that have been used as fungicides . They have a simple and unique chemical structure, which makes them appealing for environmental photochemists as models to investigate certain chemical reactions .
Synthesis Analysis
Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The chemical structures of these compounds were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of furan carboxamides, including “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide”, was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Furan carboxamides are involved in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The prediction of triplet-induced reactivity was complicated by the presence of repair mechanisms whose extent and relative importance were difficult to predict .Physical And Chemical Properties Analysis
The physical and chemical properties of furan carboxamides can be influenced by various factors such as the presence of an electron-rich furan moiety and an anilide ring . These functionalities are present in all commercially available furan carboxamides .Wissenschaftliche Forschungsanwendungen
Biochemical Interactions and DNA Binding
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide and structurally similar compounds have been explored for their biochemical properties, including their interactions with DNA. Studies have shown that furan-based compounds can bind to DNA with high affinity, making them potential candidates for therapeutic and diagnostic applications. For example, furamidine, a compound with a furan moiety, demonstrates tighter binding to DNA sequences than its analogs, indicating the potential of furan derivatives in the development of drugs targeting specific DNA structures (Laughton et al., 1995).
Antimicrobial Activities
The antimicrobial activities of furan-2-carboxamide derivatives highlight their potential in addressing the challenge of drug-resistant bacteria. Research has identified compounds within this family that exhibit significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, showcasing their therapeutic potential (Siddiqa et al., 2022).
Synthetic Methodologies and Chemical Properties
Advancements in the synthesis and modification of furan-2-carboxamide derivatives have broadened their applications in scientific research. Techniques such as the Suzuki-Miyaura cross-coupling have been employed to synthesize a variety of furan-2-carboxamide analogs, demonstrating the versatility of these compounds in chemical synthesis and the development of new materials with potential applications in various industries (El’chaninov & Aleksandrov, 2017).
Sustainable Materials Development
Furan-2-carboxamide derivatives are also explored for their application in the development of sustainable materials. For instance, enzymatic polymerization techniques have been used to create furanic-aliphatic polyamides from furan-2,5-dicarboxylic acid-based compounds, offering environmentally friendly alternatives to traditional polymers (Jiang et al., 2015).
Wirkmechanismus
Target of Action
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide is a furan derivative . Furan derivatives have been employed as medicines in a number of distinct disease areas . They have been used to develop novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Mode of Action
The compound interacts with its targets, primarily EGFR, resulting in potent anticancer activities . The binding interaction of the compound with EGFR has been explored by molecular docking .
Biochemical Pathways
The compound affects the EGFR pathway, which is highly expressed in various cancer cell lines . The EGFR pathway plays a crucial role in the proliferation and survival of cancer cells. By inhibiting this pathway, the compound can exhibit anticancer effects .
Pharmacokinetics
Furan derivatives are generally known for their wide range of advantageous biological and pharmacological characteristics .
Result of Action
The compound exhibits potent anticancer activities against EGFR high-expressed cancer cell lines such as human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa) and human colorectal cancer cell line (SW480), and weak activities on EGFR low-expressed cell line (human liver cancer cell line, HepG2) . This signifies that the compound is likely to be an EGFR inhibitor as expected .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter have been studied . These studies can provide insights into how environmental factors might influence the compound’s action.
Zukünftige Richtungen
Furan carboxamides, due to their unique chemical structure and reactivity, could be used as promising structures in the development of more potent pharmaceutical agents in the future . They could also serve as models to investigate the competition between singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) .
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-12(7-16-15(18)10-3-5-19-8-10)14-2-1-13(21-14)11-4-6-20-9-11/h1-6,8-9,12,17H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDNJUUGKMMDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate](/img/structure/B2469347.png)
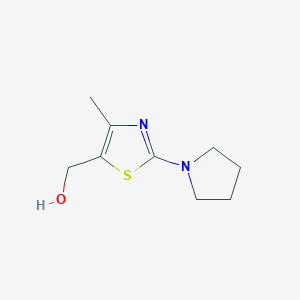

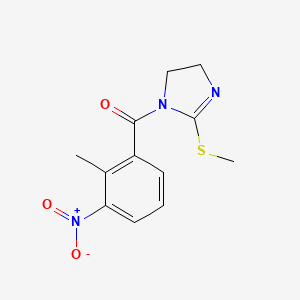
![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)
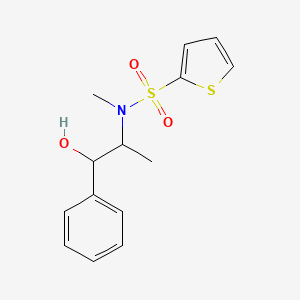
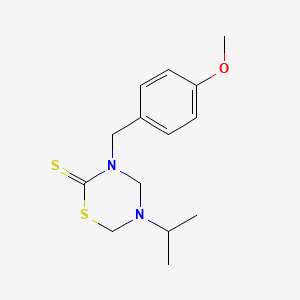
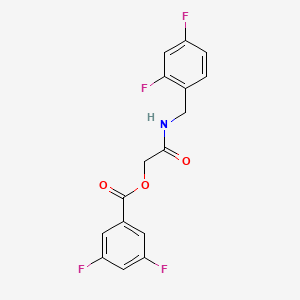
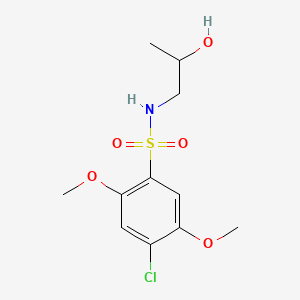
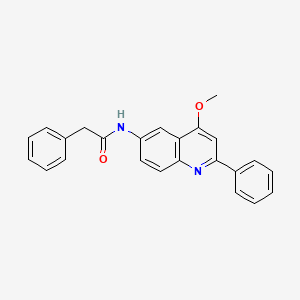

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)
